3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate
Description
Properties
IUPAC Name |
[3-(aminomethyl)oxetan-3-yl]methanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2H2O4/c6-1-5(2-7)3-8-4-5;3-1(4)2(5)6/h7H,1-4,6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEBPLXSKKJIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)CO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Aminomethyl-3-(hydroxymethyl)oxetane
The synthesis begins with the preparation of the oxetane ring system bearing appropriate functional groups:
- Starting from trimethylene oxide (oxetane), a nitromethyl derivative is formed by reaction with nitromethane under basic catalysis (e.g., triethylamine) at room temperature.
- This intermediate, 3-(nitromethyl)oxetane-3-ol , is then converted to 3-(nitromethylene)oxetane via acylation and dehydration reactions.
- The nitro group is subsequently reduced catalytically (e.g., using palladium hydroxide on carbon under hydrogen atmosphere) to yield 3-aminomethyl-3-(hydroxymethyl)oxetane .
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of nitromethyl oxetane-3-ol | Nitromethane, triethylamine (catalytic) | 20–30 °C (room temp) | ~10 hours | ~100 | Excess nitromethane used as solvent |
| Conversion to nitromethylene oxetane | Methane sulfonyl chloride, triethylamine | -78 °C | Not specified | ~81 | Requires low temperature control |
| Catalytic reduction to amino derivative | Pd(OH)₂/C catalyst, methanol, H₂ atmosphere | Room temp, 1–4 atm H₂ | 24–48 hours | Not specified | Hydrogenation step |
| Formation of oxalate salt | Oxalic acid, solvent (MeOH, DCM) | Room temp | Not specified | High | Crystallization improves purity |
This table summarizes the key reaction conditions reported in patent literature and research articles.
Research Findings and Improvements
- Recent research has improved the synthesis of related oxetane derivatives by optimizing reaction times and yields, particularly for oxime intermediates used as precursors.
- The reduction step to obtain the amino derivative is critical and is typically performed under mild hydrogenation conditions to avoid ring opening or degradation.
- The salt formation with oxalic acid enhances solubility and stability, which is beneficial for further applications in medicinal chemistry and materials science.
Summary of Preparation Method
| Stage | Description | Key Points |
|---|---|---|
| Starting material | Trimethylene oxide (oxetane) | Commercially available, inexpensive |
| Nitromethylation | Reaction with nitromethane under base catalysis | High yield, room temp, excess nitromethane as solvent |
| Conversion to nitromethylene | Acylation and dehydration with methane sulfonyl chloride | Low temperature (-78 °C) required |
| Reduction | Catalytic hydrogenation (Pd(OH)₂/C) in methanol | Mild conditions, careful control of H₂ pressure |
| Salt formation | Reaction with oxalic acid in suitable solvent | Forms stable oxalate salt, improves purity |
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from the reactions of this compound include aldehydes, carboxylic acids, primary amines, and various substituted oxetane derivatives .
Scientific Research Applications
3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It is studied for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The oxetane ring can also undergo ring-opening reactions, which can further modulate its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 3-aminomethyl-3-(hydroxymethyl)oxetane oxalate include:
Physicochemical Properties
Oxetanes are valued for their ability to modulate solubility and lipophilicity. For example:
- Lipophilicity (logD) : 3,3-disubstituted oxetanes exhibit logD values ranging from 1.7–5.1 , significantly lower than carbon linkers (e.g., gem-dimethyl logD ~3.5–6.0) .
- Solubility : Replacing gem-dimethyl groups with oxetanes increases aqueous solubility by 4–4,000× .
- Metabolic Stability : Oxetanes show comparable or superior metabolic stability to ketones, with clearance rates reduced by up to 50% in hepatic microsomal assays .
Stability Profile
Biological Activity
Overview
3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate (CAS No. 1434142-00-3) is a chemical compound characterized by its oxetane ring structure, which is substituted with both aminomethyl and hydroxymethyl groups. This unique configuration imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 3-Aminomethyl-3-(hydroxymethyl)oxetane with oxalic acid under controlled conditions to form the oxalate salt. The reaction parameters, such as temperature and solvent choice, significantly influence the yield and purity of the final product.
Key Chemical Reactions
The compound can undergo several chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The aminomethyl group can be reduced to yield primary amines.
- Substitution : The oxetane ring may participate in nucleophilic substitution reactions, leading to various derivatives.
The biological activity of this compound is attributed to its structural features, which allow it to interact with biological molecules through hydrogen bonding and other non-covalent interactions. The oxetane ring's ability to undergo ring-opening reactions further enhances its reactivity and potential therapeutic applications.
Pharmacological Effects
Research indicates that this compound exhibits several notable pharmacological effects:
- Antiviral Activity : It has shown activity against acute HIV infection without cytotoxicity, indicating its potential as an antiviral agent .
- Neurotransmitter Modulation : The compound has been reported to inhibit glycine transporter 1, which is significant for treating mental health disorders. Its inhibition concentration (IC50) has been noted at 170 nM, demonstrating its potency in this regard .
- Potential Antimicrobial Properties : Investigations into its antimicrobial applications suggest it could serve as a precursor for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound:
| Compound | LogD (logP) | Solubility | Hepatic Clearance (Human/Mouse) | pKa |
|---|---|---|---|---|
| This compound | 4.0 | 91 | 42/380 | 8.0 |
| Similar Compound A | Undetermined | 4 | >1000/860 | 9.4 |
| Similar Compound B | 3.3 | Varies | Varies | Varies |
This table illustrates that while some compounds may have higher solubility or different clearance rates, the specific combination of functional groups in this compound contributes to its distinct biological profile .
Case Studies and Research Findings
- HIV Inhibition Study : A study focusing on the inhibition of HIV demonstrated that this compound effectively suppressed viral replication without inducing cytotoxic effects on host cells. This positions it as a promising candidate for further development in antiviral therapeutics .
- Neuropharmacology Research : Another study evaluated the compound's effect on neurotransmitter systems, particularly its role in modulating glycine transporters. Results indicated a significant improvement in inhibition activity compared to earlier derivatives, suggesting enhanced efficacy for mental health applications .
Q & A
Basic: What are the recommended analytical techniques for characterizing the purity and structure of 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate?
Answer:
To confirm structural integrity and purity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the oxetane backbone, aminomethyl, and hydroxymethyl substituents. Compare spectral data with related oxetane derivatives (e.g., 3-Aminooxetane, ).
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns with UV detection (210–260 nm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular ion confirmation (expected m/z ~215–220 for the free base; oxalate salt requires adjustment for counterion).
- Elemental Analysis : Validate stoichiometry (C, H, N, O) against theoretical values.
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep under inert gas (N₂ or Ar) at –20°C in airtight, light-resistant containers. Oxalate salts are hygroscopic; use desiccants (e.g., silica gel) to minimize moisture absorption .
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust. Follow OSHA-compliant protocols for spill containment .
Advanced: What experimental strategies can resolve contradictions in stability data for oxetane derivatives under varying pH conditions?
Answer:
- pH-Dependent Stability Studies : Conduct accelerated degradation tests at pH 1–13 (37°C, 24–72 hrs). Monitor via HPLC for degradation products (e.g., ring-opening products common in oxetanes under acidic/basic conditions ).
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Compare with structurally similar compounds like 3-Bromooxetane, which shows hydrolysis sensitivity .
- Computational Modeling : Apply density functional theory (DFT) to predict electron density distributions and identify vulnerable bonds .
Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts related to oxetane ring strain?
Answer:
- Ring-Opening Mitigation : Use low-temperature (–40°C) conditions during nucleophilic substitutions to reduce ring strain-induced side reactions.
- Protecting Groups : Temporarily block the hydroxymethyl group (e.g., with tert-butyldimethylsilyl ether) to prevent undesired cross-reactions .
- Catalytic Systems : Explore Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states and improve regioselectivity .
Basic: What safety precautions are critical when working with oxalate salts in aqueous solutions?
Answer:
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), chemical-resistant aprons, and full-face shields .
- Neutralization Protocols : Treat spills with calcium carbonate to precipitate oxalate ions, reducing toxicity risks .
- Ventilation : Ensure local exhaust ventilation to prevent aerosol formation during dissolution .
Advanced: What methodologies are suitable for identifying hazardous decomposition products under thermal stress?
Answer:
- Thermogravimetric Analysis (TGA) : Track mass loss events (e.g., CO or CO₂ release from oxalate decomposition above 200°C) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatiles generated during controlled heating (e.g., nitrogen oxides from amine oxidation ).
- In Situ FTIR : Monitor real-time degradation pathways during differential scanning calorimetry (DSC) runs .
Advanced: How can researchers validate the reproducibility of synthetic yields across different batches?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, reaction time) and identify critical process parameters .
- Statistical Process Control (SPC) : Apply control charts (e.g., X-bar and R charts) to monitor yield consistency and detect outliers .
- Cross-Lab Validation : Collaborate with independent labs to replicate synthesis using identical protocols and raw materials .
Basic: What are the key differences in reactivity between 3-Aminomethyl-3-(hydroxymethyl)oxetane and its oxalate salt?
Answer:
- Solubility : The oxalate salt enhances aqueous solubility due to ionic interactions, whereas the free base is more soluble in organic solvents (e.g., DCM, THF) .
- Reactivity : The free base may undergo nucleophilic reactions at the amine group, while the oxalate salt’s protonated amine is less reactive to electrophiles .
Advanced: What strategies mitigate interference from oxalate counterions in biological assays?
Answer:
- Ion-Exchange Chromatography : Replace oxalate with non-interfering anions (e.g., chloride) pre-assay .
- Dialysis : Use membranes with MWCO <1 kDa to remove free oxalate ions from protein-binding studies .
- Control Experiments : Include oxalate-only controls to quantify background interference in enzymatic assays .
Basic: How should researchers design stability-indicating methods for long-term storage studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
